molecular formula C12H14N2O4 B080209 1H-Benzimidazole, 1-ribofuranosyl- CAS No. 14505-70-5

1H-Benzimidazole, 1-ribofuranosyl-

Cat. No. B080209
CAS RN: 14505-70-5
M. Wt: 250.25 g/mol
InChI Key: VQJDOEMQZNKEMJ-KBIHSYGRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 1-ribofuranosyl- is a nucleoside analog that has been widely studied for its potential applications in scientific research. It is a compound that consists of a benzimidazole ring and a ribofuranosyl sugar moiety, and it is known for its ability to inhibit DNA and RNA synthesis. In

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole, 1-ribofuranosyl- is related to its ability to inhibit DNA and RNA synthesis. It is believed to act as a chain terminator, preventing the elongation of nucleic acid chains by inhibiting the activity of DNA and RNA polymerases.

Biochemical And Physiological Effects

1H-Benzimidazole, 1-ribofuranosyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and interfere with the function of telomerase. It has also been shown to have immunomodulatory effects, including the activation of T cells and the inhibition of cytokine production.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Benzimidazole, 1-ribofuranosyl- in lab experiments include its broad spectrum of antiviral and antitumor activity, its ability to act as a fluorescent probe for the detection of nucleic acids, and its immunomodulatory effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 1H-Benzimidazole, 1-ribofuranosyl-. These include the development of more efficient synthesis methods, the exploration of its potential use in gene therapy, and the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 1-ribofuranosyl- can be achieved through a multistep process. The first step involves the synthesis of the benzimidazole ring, which can be achieved through the reaction of o-phenylenediamine with an aldehyde or ketone. The second step involves the synthesis of the ribofuranosyl sugar moiety, which can be achieved through the reaction of ribose with a protecting group. The final step involves the coupling of the benzimidazole ring and the ribofuranosyl sugar moiety through a glycosidic bond.

Scientific Research Applications

1H-Benzimidazole, 1-ribofuranosyl- has been studied for its potential applications in scientific research. It has been shown to have antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. It has also been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been studied for its potential use as a fluorescent probe for the detection of nucleic acids.

properties

CAS RN

14505-70-5

Product Name

1H-Benzimidazole, 1-ribofuranosyl-

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(3R,4S,5R)-2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2/t9-,10-,11-,12?/m1/s1

InChI Key

VQJDOEMQZNKEMJ-KBIHSYGRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O

synonyms

1H-Benzimidazole, 1-ribofuranosyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.